molecular formula C7H9ClO3 B1249971 2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one

2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one

Cat. No. B1249971
M. Wt: 176.6 g/mol
InChI Key: YEJGJTJOGAXENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one is a natural product found in Halichondria okadai with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from Bicyclo Compounds : A study by Akhmet’yanova et al. (2015) explored the solvolysis of bicyclo compounds, leading to products that could potentially be used in the synthesis of compounds like 2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one. This research contributes to the understanding of the chemical pathways for synthesizing cyclopentenone derivatives.

  • Structural Analysis : The work by Jasinski et al. (2012) details the crystal structure of a similar compound, providing insights into the conformation and bonding patterns that are relevant to understanding the properties of 2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one.

Pharmaceutical Applications

  • Anticancer Research : Shinde et al. (2007) in their study, Enantiomeric separation of novel anticancer agent, explored the separation of enantiomers of a cyclopentenone derivative, highlighting its potential in developing novel anticancer agents.

Functionalized Cyclopentenediones

Synthesis of Enantiopure Compounds

  • Stereoinduction and Natural Product Synthesis : Arisetti and Reiser (2015) conducted research on traceless stereoinduction for the enantiopure synthesis of substituted-2-cyclopentenones, which could inform the synthesis of enantiopure forms of 2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one.

Chiral Synthon Synthesis

  • Enantiomerically Pure Synthons : The study by Chen et al. (2009) on the synthesis of enantiomerically pure cyclopentenol is relevant for understanding the synthesis of chiral synthons related to 2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one.

Functional Group Reactions

properties

Product Name

2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one

Molecular Formula

C7H9ClO3

Molecular Weight

176.6 g/mol

IUPAC Name

2-chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C7H9ClO3/c1-4(9)7(11)2-5(8)6(10)3-7/h2,4,9,11H,3H2,1H3

InChI Key

YEJGJTJOGAXENH-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC(=O)C(=C1)Cl)O)O

synonyms

trichodenone B
trichodenone-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one
Reactant of Route 2
2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one
Reactant of Route 3
2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one
Reactant of Route 4
2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one
Reactant of Route 5
2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one

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